molecular formula C9H11ClN2O B12663027 2-Amino-N-(2-chloroethyl)benzamide CAS No. 85098-71-1

2-Amino-N-(2-chloroethyl)benzamide

Cat. No.: B12663027
CAS No.: 85098-71-1
M. Wt: 198.65 g/mol
InChI Key: YRIMPZJCTLXZAA-UHFFFAOYSA-N
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Description

2-Amino-N-(2-chloroethyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloroethyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-chloroethyl)benzamide typically involves the reaction of 2-chloroethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5COCl+NH2CH2CH2ClC6H5CONHCH2CH2Cl\text{C}_6\text{H}_5\text{COCl} + \text{NH}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{CH}_2\text{Cl} C6​H5​COCl+NH2​CH2​CH2​Cl→C6​H5​CONHCH2​CH2​Cl

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-chloroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the benzamide.

    Reduction: Ethyl derivatives of the benzamide.

    Substitution: Hydroxyethyl or thioethyl derivatives of the benzamide.

Scientific Research Applications

2-Amino-N-(2-chloroethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-chloroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(2-chloroethyl)benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry applications.

Properties

CAS No.

85098-71-1

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-amino-N-(2-chloroethyl)benzamide

InChI

InChI=1S/C9H11ClN2O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2,(H,12,13)

InChI Key

YRIMPZJCTLXZAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCl)N

Origin of Product

United States

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